molecular formula C10H6N4 B599663 2-(Pyridin-3-YL)pyrimidine-5-carbonitrile CAS No. 101688-01-1

2-(Pyridin-3-YL)pyrimidine-5-carbonitrile

Cat. No. B599663
CAS RN: 101688-01-1
M. Wt: 182.186
InChI Key: BRUQDTPKOZAXAU-UHFFFAOYSA-N
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Description

“2-(Pyridin-3-YL)pyrimidine-5-carbonitrile” is a compound that has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . These compounds have been synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines .


Synthesis Analysis

A new series of pyrimidine-5-carbonitrile derivatives has been synthesized . These compounds were evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines . The most cytotoxic compounds that showed promising IC 50 values against the four cancer cell lines were subjected to further investigation for their kinase inhibitory activities against EGFR WT and EGFR T790M .


Molecular Structure Analysis

The molecular structure of “2-(Pyridin-3-YL)pyrimidine-5-carbonitrile” is designed to mimic ATP, acting as tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .


Chemical Reactions Analysis

The synthesized compounds were evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines . The most cytotoxic compounds were further investigated for their kinase inhibitory activities against EGFR WT and EGFR T790M .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Pyridin-3-YL)pyrimidine-5-carbonitrile” are not explicitly mentioned in the retrieved papers .

Scientific Research Applications

Anti-Inflammatory Applications

Pyrimidines, including “2-(Pyridin-3-YL)pyrimidine-5-carbonitrile”, have been found to have anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Anti-Fibrosis Activity

Some pyrimidine derivatives, including “2-(Pyridin-3-YL)pyrimidine-5-carbonitrile”, have been found to exhibit anti-fibrotic activities . In a study, compounds ethyl 6- (5- ( p -tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6- (5- ( (3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed significant anti-fibrotic activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

Anticancer Applications

Pyrimidine-5-carbonitrile derivatives have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . These compounds have been evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines .

Antimicrobial Applications

Pyrimidine derivatives are known to exhibit antimicrobial activities . This makes “2-(Pyridin-3-YL)pyrimidine-5-carbonitrile” a potential candidate for antimicrobial applications.

Antiviral Applications

Pyrimidine derivatives are also known for their antiviral activities . Therefore, “2-(Pyridin-3-YL)pyrimidine-5-carbonitrile” could potentially be used in antiviral applications.

Antifungal Applications

There is ongoing research into the fungicidal activity of pyrimidinamine derivatives . As such, “2-(Pyridin-3-YL)pyrimidine-5-carbonitrile” could potentially be used in antifungal applications.

Safety and Hazards

The safety and hazards associated with “2-(Pyridin-3-YL)pyrimidine-5-carbonitrile” are not explicitly mentioned in the retrieved papers .

Future Directions

The future directions for “2-(Pyridin-3-YL)pyrimidine-5-carbonitrile” could involve further investigation of the most cytotoxic compounds against EGFR WT and EGFR T790M . Additionally, more in-depth studies could be conducted to explore the drug-likeness properties of these compounds .

properties

IUPAC Name

2-pyridin-3-ylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4/c11-4-8-5-13-10(14-6-8)9-2-1-3-12-7-9/h1-3,5-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUQDTPKOZAXAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(C=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857303
Record name 2-(Pyridin-3-yl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-3-YL)pyrimidine-5-carbonitrile

CAS RN

101688-01-1
Record name 2-(Pyridin-3-yl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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